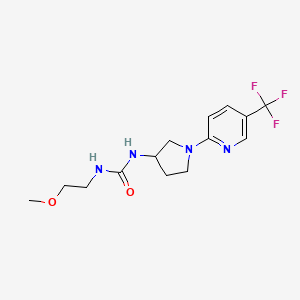

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea, also known as PF-06700841, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for various diseases, including cancer and autoimmune disorders.

Aplicaciones Científicas De Investigación

Supramolecular Approaches and Molecular Sensing

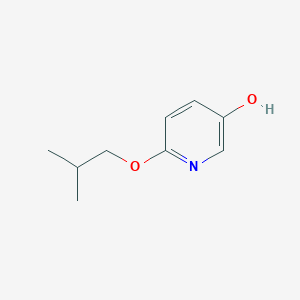

A study by Kwiatkowski et al. (2019) explores the design and preparation of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative, investigating their conformational equilibrium and tautomerism. This research reveals the potential of such compounds in molecular sensing through the observed tautomerism controlled by the conformational state, highlighting a kinetic trapping effect that could be leveraged in the development of novel molecular sensors. The study provides insights into how these compounds can associate by triple hydrogen bonding with specific molecules, opening new possibilities in the field of molecular sensing based on conformational and tautomeric shifts (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).

Fluorescence and Binding Studies

Jordan et al. (2010) have synthesized fluorescent pyrid-2-yl ureas that exhibit significant shifts in fluorescence upon the addition of strong organic acids. This study demonstrates the compound's ability to serve as sensors through fluorescence response, highlighting their potential in detecting and binding specific organic molecules. The research underscores the utility of such compounds in fluorescence-based sensing applications, where changes in the fluorescence band indicate the binding of the compound to specific acids, providing a pathway for the development of new sensory applications in scientific research (L. Jordan, P. Boyle, A. L. Sargent, W. E. Allen, 2010).

Anticancer and PI3K Inhibition

Wang et al. (2015) discuss the modification of a compound by replacing the acetamide group with an alkylurea moiety, resulting in derivatives with potent antiproliferative activities against cancer cell lines. The study evaluates these compounds' efficacy as PI3K inhibitors, offering a promising avenue for cancer treatment with reduced toxicity. This research provides a foundation for further exploration of urea derivatives as anticancer agents and their role in inhibiting specific pathways critical to cancer cell proliferation (Xiao-meng Wang, Shuai Mao, Lei Cao, et al., 2015).

Complexation and Unfolding Mechanisms

Corbin et al. (2001) investigate the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This study sheds light on the structural dynamics of these compounds, their ability to form robust hydrogen-bonded assemblies, and their potential uses in creating new materials with designed properties. The findings contribute to the understanding of the complexation-induced unfolding of such compounds, which could be relevant in designing novel materials and understanding molecular interactions (P. Corbin, S. Zimmerman, P. Thiessen, N. Hawryluk, T. J. Murray, 2001).

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O2/c1-23-7-5-18-13(22)20-11-4-6-21(9-11)12-3-2-10(8-19-12)14(15,16)17/h2-3,8,11H,4-7,9H2,1H3,(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSLEEHIQHQWJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2934874.png)

![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)

![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B2934884.png)

![3-Methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2934885.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)

![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)

![(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2934893.png)

![methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2934895.png)